4-Butyl-8-iodooctan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butyl-8-iodooctan-2-one is an organic compound with the molecular formula C12H23IO. It is a ketone with an iodine atom attached to the eighth carbon of the octane chain and a butyl group attached to the fourth carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-8-iodooctan-2-one typically involves the iodination of 4-butyl-2-octanone. One common method is the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process .
Chemical Reactions Analysis
Types of Reactions
4-Butyl-8-iodooctan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ketone group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution: Products include azides, nitriles, and other substituted derivatives.
Oxidation: Products include carboxylic acids and esters.
Reduction: Products include secondary alcohols.
Scientific Research Applications
4-Butyl-8-iodooctan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways involving iodine-containing compounds.
Medicine: Investigated for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Butyl-8-iodooctan-2-one involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The ketone group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
4-Butyl-2-octanone: Lacks the iodine atom, making it less reactive in certain substitution reactions.
8-Iodooctan-2-one: Similar structure but without the butyl group, affecting its physical and chemical properties.
4-Butyl-8-chlorooctan-2-one: Chlorine instead of iodine, leading to different reactivity and applications.
Uniqueness
Its ability to undergo a wide range of chemical reactions makes it a valuable compound for research and industrial purposes .
Properties
CAS No. |
88931-81-1 |
---|---|
Molecular Formula |
C12H23IO |
Molecular Weight |
310.21 g/mol |
IUPAC Name |
4-butyl-8-iodooctan-2-one |
InChI |
InChI=1S/C12H23IO/c1-3-4-7-12(10-11(2)14)8-5-6-9-13/h12H,3-10H2,1-2H3 |
InChI Key |
XBVZBKMRNVOJKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCCI)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.